molecular formula C15H21O2P B13325248 2,2,6,6-Tetramethyl-1-phenylphosphinan-4-one 1-oxide

2,2,6,6-Tetramethyl-1-phenylphosphinan-4-one 1-oxide

Katalognummer: B13325248
Molekulargewicht: 264.30 g/mol
InChI-Schlüssel: VYAMYKUUSCVTBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,6,6-Tetramethyl-1-phenylphosphinan-4-one 1-oxide is an organophosphorus compound with the molecular formula C15H21OP It is known for its unique structural features, which include a phosphinanone core with four methyl groups and a phenyl group attached to the phosphorus atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-1-phenylphosphinan-4-one 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with phenylphosphine oxide in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the industrial production methods .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,6,6-Tetramethyl-1-phenylphosphinan-4-one 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the phosphinanone core and the phenyl group, which can participate in different chemical transformations.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions yield phosphine oxides or phosphonates, while reduction reactions produce phosphinanes. Substitution reactions result in derivatives with modified functional groups .

Wissenschaftliche Forschungsanwendungen

2,2,6,6-Tetramethyl-1-phenylphosphinan-4-one 1-oxide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of phosphorus-containing compounds.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule.

    Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2,6,6-Tetramethyl-1-phenylphosphinan-4-one 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, and modulating their activity. In biological systems, it may interact with enzymes or receptors, influencing their function and leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C15H21O2P

Molekulargewicht

264.30 g/mol

IUPAC-Name

2,2,6,6-tetramethyl-1-oxo-1-phenyl-1λ5-phosphinan-4-one

InChI

InChI=1S/C15H21O2P/c1-14(2)10-12(16)11-15(3,4)18(14,17)13-8-6-5-7-9-13/h5-9H,10-11H2,1-4H3

InChI-Schlüssel

VYAMYKUUSCVTBW-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=O)CC(P1(=O)C2=CC=CC=C2)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.